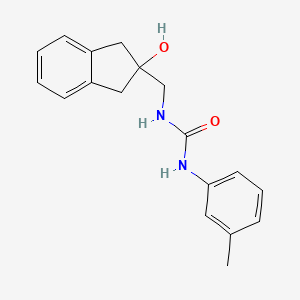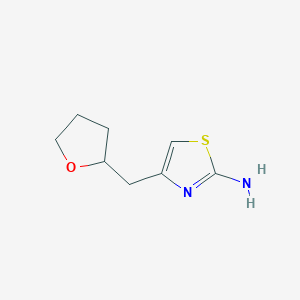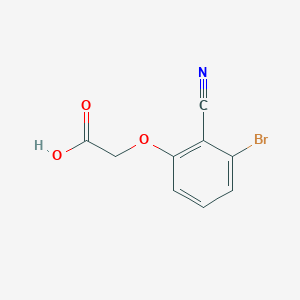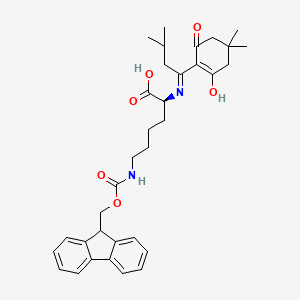
ivDde-L-赖氨酸(Fmoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“ivDde-L-Lys(Fmoc)-OH” is an orthogonally-protected lysine derivative based on the hindered Dde variant ivDde . It has very similar chemical properties to Fmoc-Lys(Dde)-OH .
Synthesis Analysis
This compound is used as a building block in the synthesis of branched, cyclic, and modified peptides by Fmoc solid-phase peptide synthesis . After introducing this building block, the Fmoc group can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain .Molecular Structure Analysis
The empirical formula of “ivDde-L-Lys(Fmoc)-OH” is C34H42N2O6 . Its molecular weight is 574.71 g/mol .Chemical Reactions Analysis
The side-chain ivDde group of “ivDde-L-Lys(Fmoc)-OH” is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains . When removing ivDde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group .Physical And Chemical Properties Analysis
“ivDde-L-Lys(Fmoc)-OH” is a white to slight yellow to beige powder . It is clearly soluble in DMSO .科学研究应用
- 应用: 链延伸后,使用 2% 肼在 DMF 中去除 ivDde 基团。 此步骤使ε-赖氨酸氨基的 选择性修饰成为可能 .
肽合成与修饰
Sigma-Aldrich: Fmoc-Lys (ivDde)-Wang 树脂 : R. Chhabra 等人 (1998) Tetrahedron Lett., 39, 1603. : 在提供的搜索结果中未找到关于新糖肽的具体参考文献。 : 在提供的搜索结果中未找到关于抗真菌和抗癌疫苗的脂肽的具体参考文献。
作用机制
Target of Action
The primary target of ivDde-L-Lys(Fmoc)-OH is the peptide chain in the process of peptide synthesis . This compound plays a crucial role in the synthesis of branched, cyclic, and modified peptides .
Mode of Action
ivDde-L-Lys(Fmoc)-OH interacts with its target by being introduced into the peptide chain during the solid-phase peptide synthesis (SPPS) process . The Fmoc group of ivDde-L-Lys(Fmoc)-OH can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain . Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols .
Biochemical Pathways
The biochemical pathway affected by ivDde-L-Lys(Fmoc)-OH is the peptide synthesis pathway . By selectively modifying the ε-lysine amino group, it allows for the synthesis of side-chain modified, cyclic, and branched peptides . The downstream effects include the creation of a variety of peptides with potential therapeutic applications .
未来方向
生化分析
Biochemical Properties
ivDde-L-Lys(Fmoc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins during the SPPS process. The ivDde group is removed using 2% hydrazine in DMF, which enables selective modification of the ε-lysine amino group . This selective deprotection allows for the introduction of various functional groups, facilitating the synthesis of complex peptides. The compound’s interactions with enzymes and proteins are primarily through its functional groups, which participate in the formation and cleavage of peptide bonds.
Cellular Effects
ivDde-L-Lys(Fmoc)-OH influences various cellular processes, particularly in the context of peptide synthesis. The compound’s ability to selectively modify the ε-lysine amino group allows for the creation of peptides with specific functional properties. These peptides can interact with cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using ivDde-L-Lys(Fmoc)-OH can act as inhibitors or activators of specific enzymes, thereby modulating cellular functions . Additionally, these peptides can be designed to target specific cellular receptors, influencing cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of ivDde-L-Lys(Fmoc)-OH involves its role in SPPS. The compound’s ivDde group serves as a protecting group for the ε-lysine amino group, preventing unwanted reactions during peptide synthesis. The Fmoc group is removed by treatment with piperidine in DMF, allowing for chain extension on the lysine side chain . Once the desired modifications are made, the ivDde group is removed with 2% hydrazine in DMF, enabling further extension of the main peptide chain. This selective deprotection mechanism allows for precise control over the synthesis of complex peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ivDde-L-Lys(Fmoc)-OH change over time, particularly in terms of stability and degradation. The compound is stable under standard storage conditions (2-8°C) and can be stored for extended periods without significant degradation . Once the ivDde group is removed, the modified peptides may undergo further reactions or degradation, depending on the specific experimental conditions. Long-term effects on cellular function are primarily observed in in vitro studies, where the stability and activity of the synthesized peptides are monitored over time.
Dosage Effects in Animal Models
The effects of ivDde-L-Lys(Fmoc)-OH in animal models vary with different dosages. At low doses, the compound is generally well-tolerated, and the synthesized peptides exhibit specific biological activities without significant toxicity . At high doses, there may be adverse effects, including toxicity and off-target interactions. These threshold effects are important considerations in the design and application of peptides synthesized using ivDde-L-Lys(Fmoc)-OH.
Transport and Distribution
The transport and distribution of ivDde-L-Lys(Fmoc)-OH within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s functional groups facilitate its uptake and localization within specific cellular compartments . Once inside the cell, ivDde-L-Lys(Fmoc)-OH can be distributed to various organelles, where it participates in peptide synthesis and modification.
Subcellular Localization
ivDde-L-Lys(Fmoc)-OH exhibits specific subcellular localization, primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs . The compound’s targeting signals and post-translational modifications direct it to these compartments, enabling its role in the synthesis of complex peptides. The selective deprotection of the ivDde group within these organelles allows for precise control over peptide modifications and functions.
属性
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUYNKHCHODACY-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

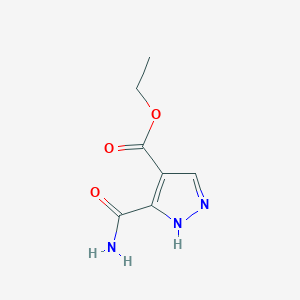
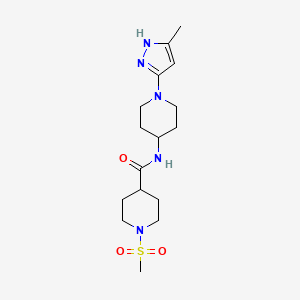
![Ethyl 2-[(2-fluoropyridin-3-yl)formamido]acetate](/img/structure/B2590395.png)
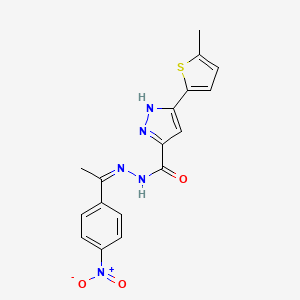
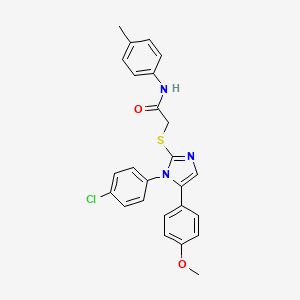
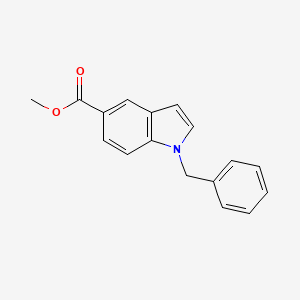
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590402.png)
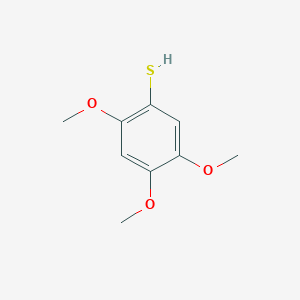
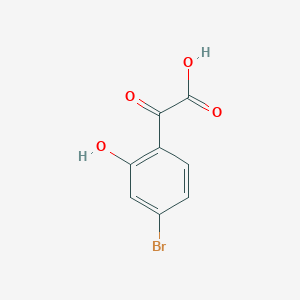
![propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2590408.png)
![N-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2590409.png)
